

Unveiling the Solubility Profile of Diclofop-Methyl: A Technical Guide

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Compound of Interest

Compound Name: *Diclofop-methyl*

Cat. No.: *B104173*

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[City, State] – A comprehensive technical guide detailing the solubility characteristics of the herbicide **diclofop-methyl** in aqueous and various organic media has been compiled for researchers, scientists, and professionals in drug development and agricultural sciences. This document provides an in-depth analysis of its solubility, outlines standardized experimental methodologies for its determination, and illustrates the biochemical pathway central to its herbicidal activity.

Diclofop-methyl, a post-emergence herbicide, is primarily used for the control of annual grassy weeds. Its efficacy and environmental fate are intrinsically linked to its solubility in different solvents. This guide aims to provide a consolidated resource of this critical physicochemical property.

Quantitative Solubility Data

The solubility of **diclofop-methyl** exhibits significant variation across different solvents, a key determinant for its formulation and application. The following table summarizes the available quantitative data. It is important to note that discrepancies in reported aqueous solubility values exist in the literature, which may be attributable to variations in experimental conditions such as temperature and pH.

Solvent	Chemical Class	Solubility	Temperature (°C)
Water	Aqueous	0.8 mg/L[1] - 50 mg/L[2][3]	20 - 22
Acetone	Ketone	40 g/100 mL[2], 2490 g/L[4]	20 - 22
Xylene	Aromatic Hydrocarbon	50 g/100 mL[2], 2530 g/L[4]	20 - 22
Methanol	Alcohol	40 g/100 mL[2]	22
Ethanol	Alcohol	110 g/L[4]	20
Diethyl Ether	Ether	2280 g/L[4]	20
Light Petroleum (60-95°C)	Aliphatic Hydrocarbon	60 g/L[4]	20

Experimental Protocols for Solubility Determination

Accurate and reproducible solubility data are contingent on standardized experimental protocols. The following methodologies are widely accepted for determining the solubility of chemical compounds.

Aqueous Solubility Determination (OECD Guideline 105)

The Organisation for Economic Co-operation and Development (OECD) Guideline 105 provides two primary methods for determining water solubility: the Column Elution Method and the Flask Method.[1][5][6]

1. Column Elution Method (for solubilities < 10⁻² g/L):

- Principle: A column is packed with an inert carrier material coated with an excess of the test substance. Water is passed through the column at a slow, constant rate. The concentration of the substance in the eluate is monitored until it reaches a plateau, which represents the saturation solubility.

- Apparatus: Constant temperature bath, chromatographic column, inert carrier material (e.g., glass beads, silica gel), peristaltic pump, analytical instrument for concentration measurement (e.g., HPLC, GC).
- Procedure:
 - Prepare the column by coating the inert carrier with the test substance.
 - Place the column in a constant temperature bath.
 - Pump water through the column at a low flow rate.
 - Collect fractions of the eluate at regular intervals.
 - Analyze the concentration of the test substance in each fraction.
 - Continue until at least five consecutive fractions show a constant concentration (the saturation plateau).
 - The solubility is the mean concentration of these plateau fractions.

2. Flask Method (for solubilities $> 10^{-2}$ g/L):

- Principle: An excess amount of the test substance is added to water in a flask. The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium. The concentration of the substance in the filtered aqueous phase is then determined.^[7]
- Apparatus: Constant temperature shaker or magnetic stirrer, flasks with stoppers, filtration or centrifugation equipment, analytical instrument for concentration measurement.
- Procedure:
 - Add an excess of the test substance to a flask containing water.
 - Seal the flask and place it in a constant temperature shaker or stirrer.
 - Agitate the mixture for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary test can determine the necessary equilibration time.

- After equilibration, allow the undissolved substance to settle.
- Separate the aqueous phase from the solid phase by filtration or centrifugation.
- Analyze the concentration of the test substance in the clear aqueous phase.

Organic Solvent Solubility Determination (Shake-Flask Method)

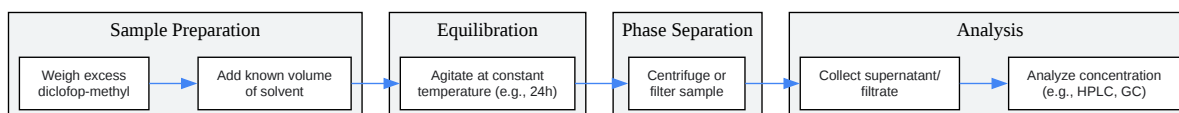
A widely used method for determining solubility in organic solvents is the Shake-Flask Method.

[\[7\]](#)[\[8\]](#)[\[9\]](#)

- Principle: Similar to the aqueous flask method, an excess of the solute is added to the organic solvent and agitated until equilibrium is achieved. The concentration of the solute in the supernatant is then measured.
- Apparatus: Vials or flasks with secure caps, a constant temperature shaker or vortex mixer, centrifugation and/or filtration apparatus, and a suitable analytical instrument.
- Procedure:
 - Add a pre-weighed excess amount of **diclofop-methyl** to a vial.
 - Add a known volume of the organic solvent to the vial.
 - Seal the vial and place it in a constant temperature shaker.
 - Agitate the mixture for an extended period (e.g., 24 hours) to reach equilibrium.
 - After shaking, centrifuge the sample to pellet the undissolved solid.
 - Carefully withdraw an aliquot of the clear supernatant.
 - Dilute the aliquot with a suitable solvent if necessary and analyze its concentration using an appropriate analytical method (e.g., UV-Vis spectroscopy, HPLC, GC).
 - Calculate the solubility based on the measured concentration and any dilution factors.

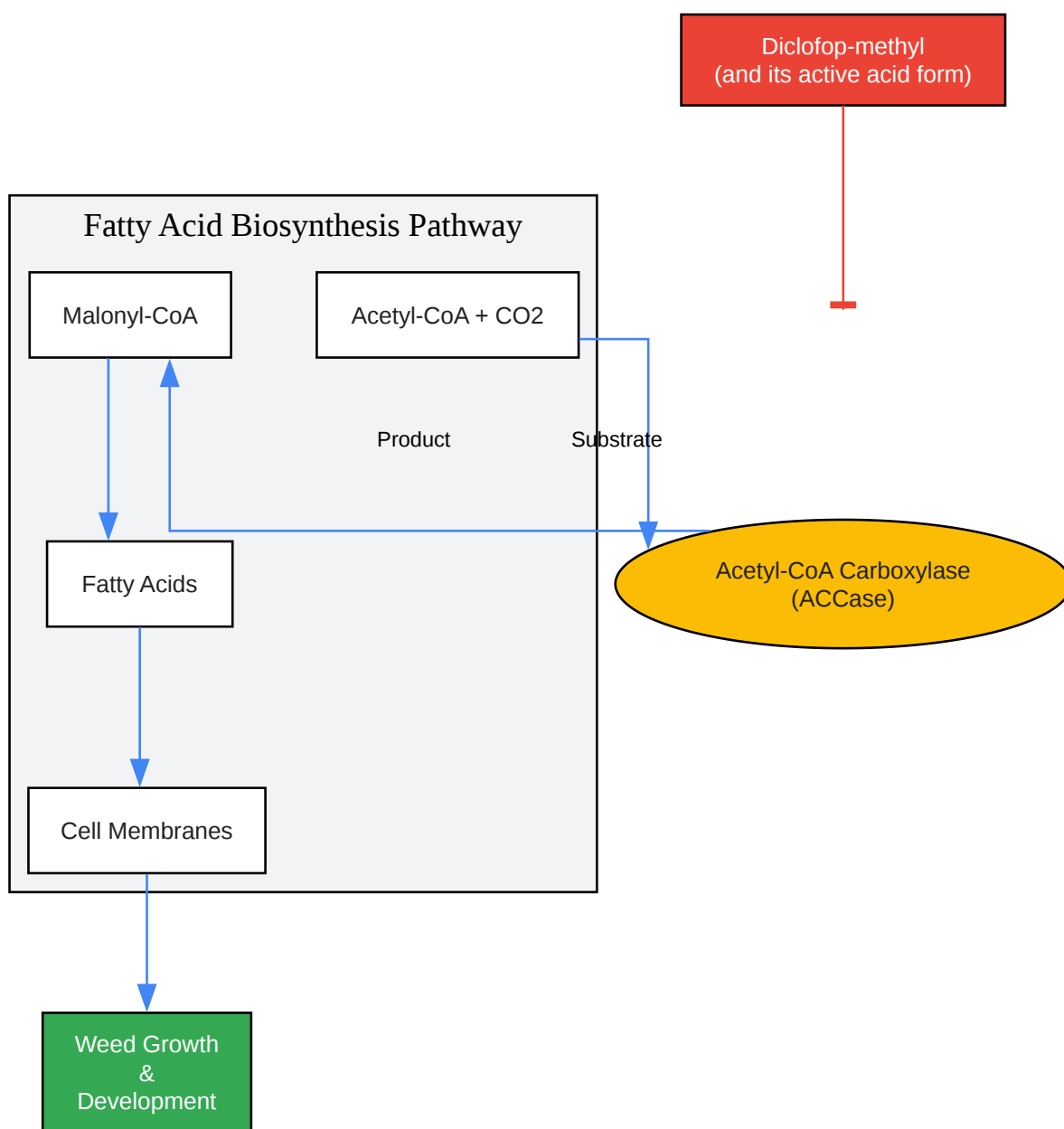
Visualizing the Mode of Action

The herbicidal activity of **diclofop-methyl** stems from its inhibition of the enzyme Acetyl-CoA Carboxylase (ACCase), a critical enzyme in the fatty acid biosynthesis pathway in susceptible grass species.



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Fig. 1: Experimental workflow for solubility determination.



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